molecular formula C16H15ClN2O2S B3844651 Benzyl 2-(2-imino-1,3-benzothiazol-3-yl)acetate;hydrochloride

Benzyl 2-(2-imino-1,3-benzothiazol-3-yl)acetate;hydrochloride

Cat. No.: B3844651
M. Wt: 334.8 g/mol
InChI Key: SFGLCJYDDUGNFQ-UHFFFAOYSA-N
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Description

Benzyl 2-(2-imino-1,3-benzothiazol-3-yl)acetate;hydrochloride is a heterocyclic compound that features a benzothiazole ring fused with an imino group and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-imino-1,3-benzothiazol-3-yl)acetate;hydrochloride typically involves the condensation of 2-aminobenzenethiol with benzyl acetate under acidic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the benzothiazole ring. The final product is obtained by treating the intermediate with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-imino-1,3-benzothiazol-3-yl)acetate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(2-imino-1,3-benzothiazol-3-yl)acetate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(2-imino-1,3-benzothiazol-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For instance, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell pathways to induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    Benzothiazole: A simpler structure without the imino and acetate groups.

    2-Iminobenzothiazole: Lacks the benzyl and acetate moieties

Uniqueness

Benzyl 2-(2-imino-1,3-benzothiazol-3-yl)acetate;hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl and acetate groups enhances its solubility and potential for further chemical modifications .

Properties

IUPAC Name

benzyl 2-(2-imino-1,3-benzothiazol-3-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S.ClH/c17-16-18(13-8-4-5-9-14(13)21-16)10-15(19)20-11-12-6-2-1-3-7-12;/h1-9,17H,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGLCJYDDUGNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C3=CC=CC=C3SC2=N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 2-(2-imino-1,3-benzothiazol-3-yl)acetate;hydrochloride
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Benzyl 2-(2-imino-1,3-benzothiazol-3-yl)acetate;hydrochloride
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Benzyl 2-(2-imino-1,3-benzothiazol-3-yl)acetate;hydrochloride
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Benzyl 2-(2-imino-1,3-benzothiazol-3-yl)acetate;hydrochloride
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Benzyl 2-(2-imino-1,3-benzothiazol-3-yl)acetate;hydrochloride
Reactant of Route 6
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Benzyl 2-(2-imino-1,3-benzothiazol-3-yl)acetate;hydrochloride

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